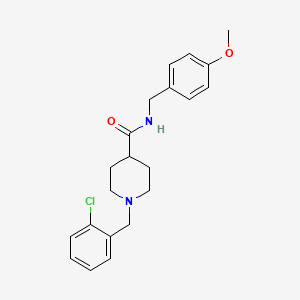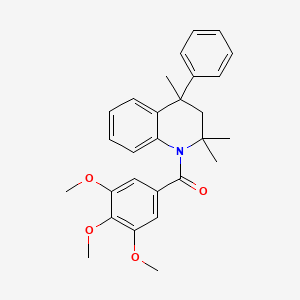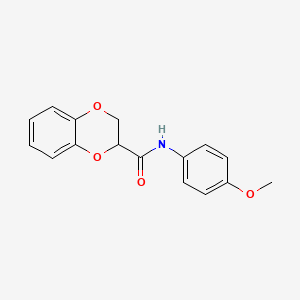
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as ML204, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by a research group at Emory University in 2011. Since then, ML204 has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular disease, and cancer research.
Wirkmechanismus
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide selectively inhibits Kv1.3 channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby reducing the flow of potassium ions across the cell membrane. This, in turn, reduces the activation of T lymphocytes, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the proliferation and activation of T lymphocytes, leading to a decrease in the production of pro-inflammatory cytokines. It also reduces the migration of T lymphocytes across the blood-brain barrier, which has potential therapeutic benefits in multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide is its selectivity for Kv1.3 channels. This allows for specific inhibition of T lymphocytes without affecting other cell types. However, this compound has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has potential applications in various fields of research, including neuroscience, cardiovascular disease, and cancer research. Some future directions for the use of this compound include:
1. Investigating the potential therapeutic benefits of Kv1.3 inhibition in other autoimmune diseases, such as type 1 diabetes and lupus.
2. Studying the role of Kv1.3 channels in neurological disorders, such as epilepsy and Alzheimer's disease.
3. Exploring the potential use of this compound as a therapeutic agent in cardiovascular disease, such as hypertension and heart failure.
4. Investigating the potential anti-tumor effects of Kv1.3 inhibition in cancer research.
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research. Its selective inhibition of Kv1.3 channels has potential therapeutic benefits in various fields of research. Future research should focus on investigating the potential applications of this compound in other areas of research and exploring its mechanism of action in greater detail.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide involves several steps of chemical reactions, including the condensation of 2-chlorobenzaldehyde with 4-methoxybenzylamine to form the intermediate 1-(2-chlorobenzyl)-N-(4-methoxybenzyl) piperidine. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been widely used in scientific research as a selective inhibitor of the voltage-gated potassium channel Kv1.3. This channel is highly expressed in T lymphocytes, and its inhibition has been shown to have potential therapeutic benefits in various autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-19-8-6-16(7-9-19)14-23-21(25)17-10-12-24(13-11-17)15-18-4-2-3-5-20(18)22/h2-9,17H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYHMUTKSYVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5208654.png)


![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)
![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)
![N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208702.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)